2-Amino-3-phenylbutanamide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenylbutanamide hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde under reflux conditions . The reaction mixture is then cooled, and the product is crystallized and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-phenylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, to form various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amine derivatives .
Scientific Research Applications
2-Amino-3-phenylbutanamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-phenylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Amino-3-phenylbutanamide hydrochloride include:
- 2-Amino-3-phenylpropanoic acid
- 2-Amino-3-phenylbutanoic acid
- 2-Amino-3-phenylbutanamide
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its versatility and potential for use in multiple scientific domains make it a valuable compound for research and development .
Biological Activity
2-Amino-3-phenylbutanamide hydrochloride, also known as a derivative of phenylbutanamide, has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits structural characteristics that suggest interactions with various biological targets, particularly in neuropharmacology and enzyme modulation.
Chemical Structure and Properties
The molecular formula for this compound is C10H14ClN, with a molecular weight of approximately 201.68 g/mol. Its structure comprises an amino group, a phenyl group, and a butanamide backbone, which contributes to its unique biological activity profile.
Preliminary studies indicate that this compound may influence neurotransmitter systems by interacting with adrenergic and dopaminergic receptors. These interactions suggest potential implications for mood modulation and cognitive functions. However, detailed studies are required to elucidate the exact mechanisms involved in its pharmacological effects.
Biological Activity Overview
The biological activity of this compound can be summarized through various studies highlighting its effects on different biological systems:
- Neuropharmacological Effects : The compound's structural similarity to neurotransmitters positions it as a candidate for influencing mood and cognition.
- Enzyme Interaction : Its chiral nature allows it to fit into active sites of enzymes, potentially modulating their activity.
- Antimicrobial Potential : Some studies have explored its ability to enhance the efficacy of antibiotics by affecting bacterial efflux mechanisms .
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Investigation
In a study examining the effects of this compound on neurotransmitter systems, researchers found that the compound exhibited binding affinity for adrenergic receptors. This binding suggests a potential role in modulating neurotransmitter release, which could lead to therapeutic applications in treating mood disorders.
Case Study: Enzyme Interaction Analysis
A study focused on the compound's interaction with specific enzymes revealed that it could act as an inhibitor, affecting metabolic pathways relevant to drug metabolism. This finding highlights its potential as a biochemical probe in pharmacokinetic studies.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Amino-3-methylbutyric acid | C5H11NO2 | Lacks phenyl group; simpler structure |
N,N-Dimethyl-2-amino-3-methylbutanamide | C9H19N2O | Contains dimethyl substitution on nitrogen |
2-Amino-N-p-tolylpropanamide | C11H15N2O | p-Tolyl substitution instead of phenyl |
Properties
IUPAC Name |
2-amino-3-phenylbutanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDKHAJNHFWRMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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